Cyclohept-3-ene-1-carboxylic acid
Description
Properties
CAS No. |
75649-68-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclohept-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,7H,2,4-6H2,(H,9,10) |
InChI Key |
GABHLXMDAJUMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Experimental Protocol (DE1005062B)
- Starting Material : 2,8-Dibromocyclooctanone or 2,8-dichlorocyclooctanone.
- Conditions :
- Aqueous sodium/potassium hydroxide (10–50% w/w).
- Temperature: 0–25°C.
- Reaction Time: 1–2 hours.
- Workup : Acidification with sulfuric acid followed by ether extraction.
- Yields :
Halogenated Starting Material Yield (%) 2,8-Dibromocyclooctanone 65–73 2,8-Dichlorocyclooctanone 72
This method is scalable but requires careful control of base concentration to minimize side reactions such as over-hydrolysis or polymerization.
Ring-Closing Metathesis (RCM) of 1,8-Dienes
Ring-closing metathesis using ruthenium catalysts offers a modern, stereocontrolled route. This method is advantageous for accessing substituted cycloheptene derivatives.
Key Steps (KR20140054030A)
- Substrate : Asymmetric 1,8-dienes (e.g., heptadienyl esters).
- Catalyst : Grubbs 2nd-generation catalyst (5–10 mol%).
- Conditions :
- Solvent: Dichloromethane or toluene.
- Temperature: 40–80°C.
- Reaction Time: 12–24 hours.
- Workup : Column chromatography for purification.
- Yields : 60–85% (dependent on diene substitution pattern).
RCM is highly tunable but limited by the cost of ruthenium catalysts and the need for anhydrous conditions.
Hydrolysis of Cyclohept-3-ene-1-carboxylate Esters
Ethyl or methyl esters of cyclohept-3-ene-1-carboxylic acid can be hydrolyzed to the free acid under basic conditions.
Procedure (DE1005062B)
- Starting Material : Ethyl cyclohept-3-ene-1-carboxylate.
- Conditions :
- Aqueous NaOH (2–5 M).
- Reflux for 4–6 hours.
- Workup : Acidification with HCl and extraction.
- Yield : >90% (from ester intermediate).
This method is reliable for bench-scale synthesis but requires prior access to ester precursors.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range (%) | Scalability |
|---|---|---|---|---|
| Ring Contraction | High atom economy | Harsh alkaline conditions | 65–73 | Industrial |
| Ring-Closing Metathesis | Stereochemical control | Catalyst cost, moisture sensitivity | 60–85 | Lab-scale |
| Ester Hydrolysis | Simplicity, high yields | Dependent on ester availability | >90 | Bench-scale |
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions: Cyclohept-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cycloheptane-1,3-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxyl group can yield cyclohept-3-ene-1-methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of catalysts.
Major Products:
Oxidation: Cycloheptane-1,3-dicarboxylic acid.
Reduction: Cyclohept-3-ene-1-methanol.
Substitution: Derivatives with different functional groups replacing the carboxyl group.
Scientific Research Applications
Cyclohept-3-ene-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohept-3-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Nucleophilic Addition-Elimination: The carboxyl group can undergo nucleophilic addition-elimination reactions, forming intermediates that can further react to yield various products.
Oxidation-Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Substitution: The carboxyl group can be substituted by other functional groups, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on Cyclohept-3-ene-1-carboxylic acid and related cycloalkene carboxylic acids, emphasizing structural, synthetic, and functional differences. Key compounds include:
1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
- Structure: A four-membered cyclobutane ring with an amino group and carboxylic acid substituent.
- Synthesis : Produced via a modified Bücherer-Strecker reaction, achieving 55% chemical yield and 415 mCi quantities within 40 minutes .
- Biological Activity: Rapid blood clearance (peak tissue concentration in 30 minutes), low excretion (3.6% in 2 hours), and preferential uptake in tumors. Non-toxic in animal studies .
- Applications : Used as a tumor-seeking agent in positron emission tomography (PET) due to its pharmacokinetic profile .
Cyclohex-2-ene-1-carboxylic Acid
- Structure : Six-membered ring with a double bond at the 2-position.
- Synthesis : Typically synthesized via Diels-Alder reactions or ring-closing metathesis.
- Reactivity : Lower ring strain compared to cycloheptene derivatives, favoring stability in organic reactions.
- Applications : Intermediate in pharmaceutical synthesis (e.g., prostaglandin analogs).
Cyclopent-3-ene-1-carboxylic Acid
- Structure : Five-membered ring with a double bond at the 3-position.
- Synthesis : Prepared via photochemical or thermal cyclization methods.
- Reactivity : High ring strain enhances susceptibility to ring-opening reactions.
- Applications : Building block in natural product synthesis (e.g., terpenes).
Comparative Data Table
Key Research Findings
- Ring Strain and Reactivity : Smaller rings (e.g., ACBC’s cyclobutane) exhibit higher strain, influencing synthetic accessibility. Cycloheptene derivatives balance strain and stability, enabling diverse functionalization .
- Biological Specificity: ACBC’s amino group enhances tumor affinity, whereas unsubstituted cycloalkene carboxylic acids lack this targeting capability .
- Synthetic Efficiency : ACBC’s Bücherer-Strecker synthesis outperforms traditional methods for cycloheptene analogs, which often require multi-step routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
